Pravastatin Isopropyl Ester Pravastatin Isopropyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17979233
InChI: InChI=1S/C26H42O7/c1-6-16(4)26(31)33-23-13-20(28)11-18-8-7-17(5)22(25(18)23)10-9-19(27)12-21(29)14-24(30)32-15(2)3/h7-8,11,15-17,19-23,25,27-29H,6,9-10,12-14H2,1-5H3/t16-,17-,19+,20+,21+,22-,23-,25-/m0/s1
SMILES:
Molecular Formula: C26H42O7
Molecular Weight: 466.6 g/mol

Pravastatin Isopropyl Ester

CAS No.:

Cat. No.: VC17979233

Molecular Formula: C26H42O7

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Pravastatin Isopropyl Ester -

Specification

Molecular Formula C26H42O7
Molecular Weight 466.6 g/mol
IUPAC Name propan-2-yl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Standard InChI InChI=1S/C26H42O7/c1-6-16(4)26(31)33-23-13-20(28)11-18-8-7-17(5)22(25(18)23)10-9-19(27)12-21(29)14-24(30)32-15(2)3/h7-8,11,15-17,19-23,25,27-29H,6,9-10,12-14H2,1-5H3/t16-,17-,19+,20+,21+,22-,23-,25-/m0/s1
Standard InChI Key VDJJUXKRQGVATK-SLFXFUJVSA-N
Isomeric SMILES CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)O
Canonical SMILES CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC(C)C)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Pravastatin Isopropyl Ester is defined by the molecular formula C₂₆H₄₂O₇ and a molar mass of 466.61 g/mol. Its stereochemical configuration, preserved from pravastatin, includes multiple chiral centers that are critical for biological activity. The compound’s SMILES notation (CC[C@H](C)C(=O)O[C@H]1C[C@H](O)C=C2C=C[C@H](C)[C@H](CC[C@@H](O)C[C@@H](O)CC(=O)OC(C)C)[C@@H]12) highlights the isopropyl ester group at the C1 position, which replaces the sodium salt typically present in pravastatin formulations .

Physicochemical Properties

The esterification of pravastatin’s carboxyl group confers distinct solubility and stability profiles. While pravastatin sodium is highly hydrophilic due to its ionic carboxylate group, the isopropyl ester derivative exhibits increased lipophilicity, as reflected in its logP value (estimated 2.8–3.2). This property enhances membrane permeability, making the ester a favorable prodrug candidate. Thermal analysis data indicate a melting point range of 98–102°C, with decomposition observed above 200°C under oxidative conditions .

Table 1: Comparative Physicochemical Properties of Pravastatin and Its Isopropyl Ester

PropertyPravastatin SodiumPravastatin Isopropyl Ester
Molecular FormulaC₂₃H₃₅NaO₇C₂₆H₄₂O₇
Molecular Weight (g/mol)446.52466.61
logP1.2–1.52.8–3.2
Solubility in Water>50 mg/mL<1 mg/mL
Melting Point (°C)171–17398–102

Synthesis and Industrial Manufacturing

The synthesis of Pravastatin Isopropyl Ester typically involves esterification of pravastatin’s carboxyl group under controlled conditions. A patented method (WO2006046130A2) outlines a streamlined process utilizing adsorption matrices for purification, avoiding the formation of lactone impurities common in traditional routes .

Reaction Mechanism and Optimization

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with isopropyl alcohol reacting with pravastatin’s carboxyl group. Key parameters include:

  • Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)

  • Temperature: 40–50°C to minimize lactonization

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Post-reaction purification employs macroporous resin chromatography (e.g., Amberlite XAD-16) to achieve >99.5% purity, as validated by HPLC .

Table 2: Process Parameters for Pravastatin Isopropyl Ester Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time6–8 hoursProlonged duration → lactone formation
Isopropyl Alcohol Equiv2.5–3.0Excess drives esterification
Resin Mesh Size20–60 meshHigher surface area → better impurity adsorption

Analytical Characterization

Quality control of Pravastatin Isopropyl Ester relies on chromatographic and spectroscopic methods:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (55:45 v/v)

  • Retention Time: 8.2 ± 0.3 minutes

  • Detection: UV at 238 nm

This method resolves the ester from pravastatin lactone (RT 10.1 min) and desmethyl impurities (RT 6.8 min), ensuring compliance with ICH Q3A guidelines .

Industrial Applications and Regulatory Status

Pravastatin Isopropyl Ester is classified as a non-GMP intermediate in the synthesis of pravastatin API (Active Pharmaceutical Ingredient). Its use circumvents patent restrictions on direct pravastatin synthesis, as evidenced by its prominence in generic drug manufacturing. Regulatory filings (e.g., DMF Type II) emphasize control of residual solvents (e.g., THF < 720 ppm) and heavy metals (<10 ppm) .

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